Disulfone, dihexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfone, dihexyl is an organosulfur compound characterized by the presence of two sulfonyl groups attached to hexyl chains
Vorbereitungsmethoden
The synthesis of disulfone, dihexyl typically involves the oxidation of corresponding sulfides or thiols. One common method is the oxidation of dihexyl sulfide using oxidizing agents such as hydrogen peroxide or peracids. Industrial production methods often employ catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Disulfone, dihexyl undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Substitution: The sulfone group can be substituted by nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium amalgam for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonic acids, alkanes, and substituted sulfones.
Wissenschaftliche Forschungsanwendungen
Disulfone, dihexyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease pathways.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of disulfone, dihexyl involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. The pathways involved often include the inhibition of cysteine proteases, which are crucial in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Disulfone, dihexyl can be compared with other sulfones such as dimethyl sulfone and diethyl sulfone. While all these compounds share the sulfone functional group, this compound is unique due to its longer hexyl chains, which can influence its reactivity and solubility. Similar compounds include:
Dimethyl sulfone: Known for its use in dietary supplements and as a solvent.
Diethyl sulfone: Used in organic synthesis and as an intermediate in chemical manufacturing.
This compound stands out due to its specific applications in enzyme inhibition and its potential therapeutic uses.
Eigenschaften
CAS-Nummer |
63450-69-1 |
---|---|
Molekularformel |
C12H26O4S2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
1-hexylsulfonylsulfonylhexane |
InChI |
InChI=1S/C12H26O4S2/c1-3-5-7-9-11-17(13,14)18(15,16)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
BLSCDQQJQHAYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCS(=O)(=O)S(=O)(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.